molecular formula C3H4O3 B1206310 2-Hydroxyacrylic acid CAS No. 35326-33-1

2-Hydroxyacrylic acid

Cat. No. B1206310
CAS RN: 35326-33-1
M. Wt: 88.06 g/mol
InChI Key: FEWFXBUNENSNBQ-UHFFFAOYSA-N
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Description

2-hydroxyacrylic acid is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid substituted by a hydroxy group at position 2. It has a role as a human metabolite. It derives from an acrylic acid.
2-Hydroxyacrylic acid, also known as 2-hydroxyacrylate, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. 2-Hydroxyacrylic acid can be biosynthesized from acrylic acid.

Scientific Research Applications

Cell Mechanobiology Research

2-Hydroxyacrylic acid, in the form of acrylic acid, is utilized in cell mechanobiology. It is incorporated into polyacrylamide hydrogels, which are activated for protein patterning. This results in a system with precise control over the geometric and mechanical factors perceived by cells. These substrates are used to explore substrate stiffness and ligand density's influence on cell behavior (Poellmann & Wagoner Johnson, 2013).

Biocomposite Films for Food Packaging

2-Hydroxyacrylic acid derivatives, like acrylic acid (AcAc), are used in graft copolymerization onto chitosan for creating biocomposite films. These films demonstrate significant properties suitable for food biodegradable covering, characterized by mechanical properties, non-toxicity, and biodegradability (Avila et al., 2012).

Drug and Protein Transport Studies

2-Hydroxyacrylic acid derivatives in hydrogels, like poly(acrylic acid), are studied for their role in the transport of drugs and proteins. These hydrogels are analyzed for solute diffusion and release, revealing insights into the interactions affecting solute transport (Ende & Peppas, 1997).

Corrosion Inhibition in Industrial Applications

Acrylamide derivatives, including those related to 2-hydroxyacrylic acid, are researched for their effectiveness as corrosion inhibitors in industrial settings, like in nitric acid solutions for copper (Abu-Rayyan et al., 2022).

Biodegradable and pH-sensitive Hydrogels

Hydrogels containing 2-hydroxyacrylic acid derivatives are synthesized for applications in cell encapsulation and controlled drug release. These hydrogels exhibit biocompatibility and allow for the targeted release of substances, such as in cancer treatment (Wu et al., 2008).

Environmental Applications

2-Hydroxyacrylic acid derivatives are investigated in wastewater treatment, particularly in the recovery of acrylic acid from industrial wastewater. This aids in reducing environmental toxicity and improving wastewater management (Ahmad, Kamaruzzaman, & Chin, 2014).

Biomedical Applications

In the medical field, hydrogels containing 2-hydroxyacrylic acid derivatives are used for pH-responsive and self-healing properties, making them suitable for drug delivery and tissue engineering applications (Banerjee et al., 2016).

properties

IUPAC Name

2-hydroxyprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h4H,1H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWFXBUNENSNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35326-33-1
Details Compound: Poly(α-hydroxyacrylic acid)
Record name Poly(α-hydroxyacrylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35326-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80188830
Record name 2-Propenoic acid, 2-hydroxy-, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyacrylic acid

CAS RN

35326-33-1
Record name 2-Propenoic acid, 2-hydroxy-, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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